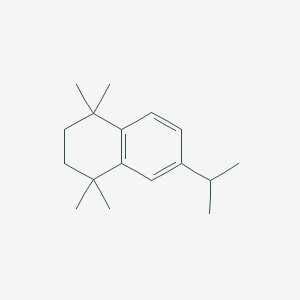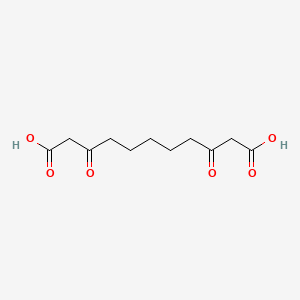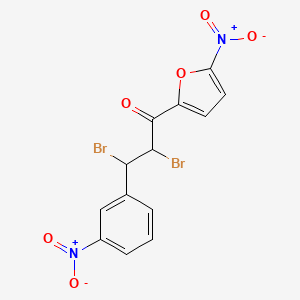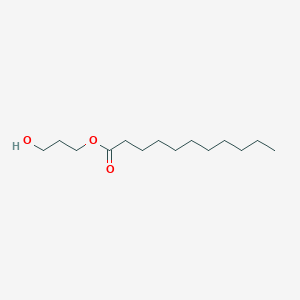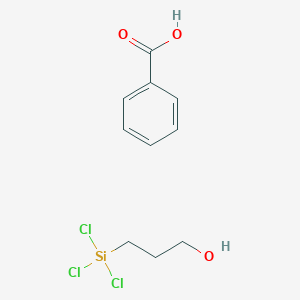
Benzoic acid;3-trichlorosilylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;3-trichlorosilylpropan-1-ol is a chemical compound with the molecular formula C10H13Cl3O3Si It is a derivative of benzoic acid and contains a trichlorosilyl group attached to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-trichlorosilylpropan-1-ol typically involves the reaction of benzoic acid with 3-trichlorosilylpropan-1-ol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process begins with the preparation of the starting materials, followed by the controlled addition of reagents and catalysts. The reaction mixture is then subjected to purification steps, such as distillation or chromatography, to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;3-trichlorosilylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trichlorosilyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like ammonia (NH3) or hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;3-trichlorosilylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of benzoic acid;3-trichlorosilylpropan-1-ol involves its interaction with specific molecular targets and pathways. The trichlorosilyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the benzoic acid moiety may interact with cellular receptors or signaling pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
3-trichlorosilylpropan-1-ol: A compound with a trichlorosilyl group attached to a propanol chain, used in organic synthesis.
Uniqueness
Benzoic acid;3-trichlorosilylpropan-1-ol is unique due to the combination of the benzoic acid and trichlorosilyl groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
90137-40-9 |
|---|---|
Molekularformel |
C10H13Cl3O3Si |
Molekulargewicht |
315.6 g/mol |
IUPAC-Name |
benzoic acid;3-trichlorosilylpropan-1-ol |
InChI |
InChI=1S/C7H6O2.C3H7Cl3OSi/c8-7(9)6-4-2-1-3-5-6;4-8(5,6)3-1-2-7/h1-5H,(H,8,9);7H,1-3H2 |
InChI-Schlüssel |
VXECMGNZIMRTKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.C(CO)C[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


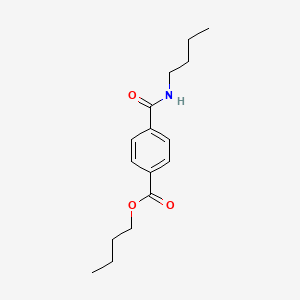
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)

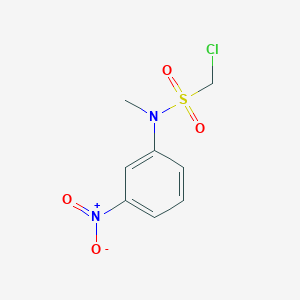
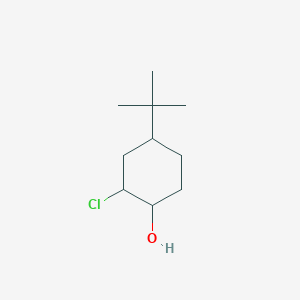
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
